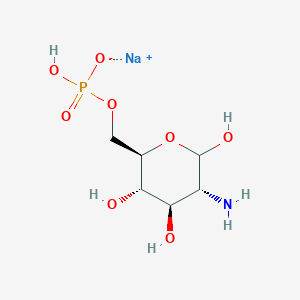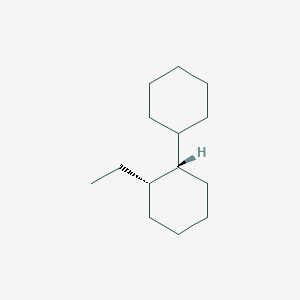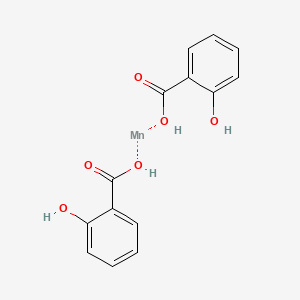
Manganese salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese salicylate is a coordination compound formed by the reaction of manganese ions with salicylic acid. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound typically exists in the form of binuclear or polymeric complexes, where manganese ions are coordinated with salicylate ligands.
準備方法
Synthetic Routes and Reaction Conditions: Manganese salicylate can be synthesized through various methods. One common approach involves the reaction of manganese(II) chloride with salicylic acid in an ethanol solution. The mixture is refluxed for a few hours, leading to the formation of this compound as a precipitate . Another method involves the use of manganese(II) nitrate or manganese(II) acetate with sodium salicylate in different solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions: Manganese salicylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by colloidal manganese dioxide in the presence of surfactants and polymers . The compound can also participate in coordination reactions with other ligands, forming more complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while coordination reactions can result in more complex manganese-salicylate structures.
科学的研究の応用
Manganese salicylate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes . In biology, this compound has been studied for its potential antioxidant properties and its role in plant growth and metabolism . In medicine, it is explored for its antimicrobial and anti-inflammatory effects . Industrially, this compound is used in the synthesis of other manganese-based compounds and materials.
作用機序
The mechanism of action of manganese salicylate involves its ability to coordinate with other molecules and ions, facilitating various chemical reactions. The compound can act as an electron donor or acceptor, depending on the reaction conditions. In biological systems, this compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds: Similar compounds to manganese salicylate include other metal-salicylate complexes, such as iron salicylate, copper salicylate, and zinc salicylate
Uniqueness: this compound is unique due to its specific coordination geometry and the oxidation states of manganese it can exhibit. Unlike other metal-salicylate complexes, this compound can form binuclear and polymeric structures with distinct magnetic and catalytic properties .
特性
分子式 |
C14H12MnO6 |
|---|---|
分子量 |
331.18 g/mol |
IUPAC名 |
2-hydroxybenzoic acid;manganese |
InChI |
InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
InChIキー |
SRFBCRWMTPJXGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

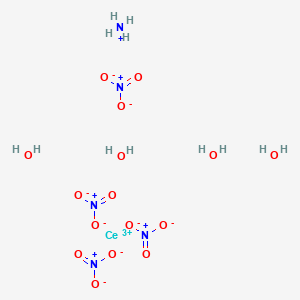
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
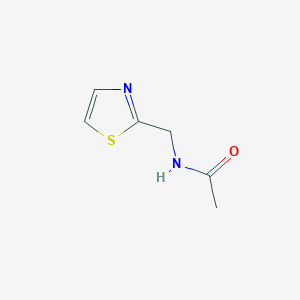
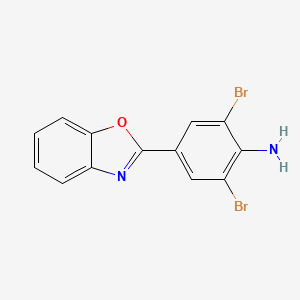
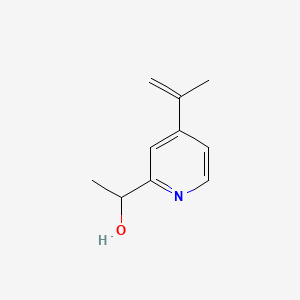
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
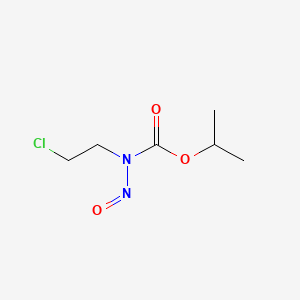
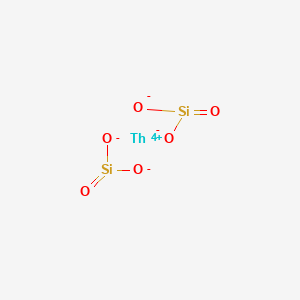

![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
